molecular formula C5H10O B1346095 3,3-Dimethyloxetane CAS No. 6921-35-3

3,3-Dimethyloxetane

Cat. No. B1346095
CAS RN: 6921-35-3
M. Wt: 86.13 g/mol
InChI Key: RVGLUKRYMXEQAH-UHFFFAOYSA-N
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Description

3,3-Dimethyloxetane, also known as Oxetane, 3,3-dimethyl-, is a chemical compound with the formula C5H10O . It is a useful research chemical compound . It is a liquid and causes general anesthesia in intraperitoneal lethal-dose studies of mice (LDLo = 2,000 mg/kg). It is also an irritant .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyloxetane consists of a four-membered cyclic ether ring with two methyl groups attached to the same carbon atom . The molecular weight is 86.1323 .


Physical And Chemical Properties Analysis

3,3-Dimethyloxetane has a refractive index of 1.399, a boiling point of 81 °C at 765 mmHg, and a density of 0.835 g/mL at 25 °C . It also has a flash point of -9.4±0.0 °C .

Scientific Research Applications

Copolymerization and Polymer Microstructure

  • Copolymerization Reactivity and Microstructure: 3,3-Dimethyloxetane (DMOx) demonstrates significant reactivity in copolymerization with oxetane, with specific reactivity parameters and microstructure characterized using NMR spectroscopy. The copolymerization of DMOx and oxetane results in unique triad abundances within the copolymers, confirming the absence of penultimate effects and redistribution of structural units in the copolymer (Bucquoye & Goethals, 1978).

Interaction with Other Molecules

  • Intermolecular Hydrogen Bonding: Research on the rotational spectrum of 3,3-dimethyloxetane...hydrogen fluoride complex reveals insights into intermolecular hydrogen bonding. The study using molecular beam Fourier transform microwave spectroscopy highlights the axial conformer of this complex, contributing to a better understanding of molecular interactions (Sánchez et al., 2005).

Polymer Synthesis and Characterization

  • Star-Shaped Poly(3,3-dimethyloxetane) Synthesis: The cationic ring-opening polymerization of 3,3-dimethyloxetane using multifunctional oxocarbenium perchlorates as initiators leads to the formation of star-shaped poly(3,3-dimethyloxetane), as evidenced through NMR, FTIR, and GPC measurements. This research provides valuable insights into the polymerization kinetics and mechanisms (Guo, Zou, & Pan, 2001).

Polymorphism in Polymers

  • Polymer Polymorphism: Studies on the polymorphism of poly(3,3-dimethyloxetane) through differential scanning calorimetry and X-ray diffraction reveal the existence of different modifications (Forms II and III) depending on the crystallization temperature. The kinetic and thermodynamic factors governing this process offer crucial insights into polymer science (Pérez et al., 1985).

Vibrational Dynamics and Spectra

  • Vibrational Dynamics and Spectra: Investigations into the vibrational dynamics and spectra of poly(3,3-dimethyloxetane), including phonon dispersion and specific heat calculations, shed light on the material's physical properties. These studies contribute to a deeper understanding of the polymer's structural and thermal behavior (Pathak, Srivastava, & Tripathi, 2011).

Safety And Hazards

3,3-Dimethyloxetane is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, and Flam. Liq. 2 . It causes general anesthesia in intraperitoneal lethal-dose studies of mice (LDLo = 2,000 mg/kg) and is an irritant .

properties

IUPAC Name

3,3-dimethyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O/c1-5(2)3-6-4-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGLUKRYMXEQAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28880-98-0
Record name Oxetane, 3,3-dimethyl-, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30219244
Record name Oxetane, 3,3-dimethyl- (9CI)
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Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name 3,3-Dimethyloxetane
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Product Name

3,3-Dimethyloxetane

CAS RN

6921-35-3
Record name 3,3-Dimethyloxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6921-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propane, 1,3-epoxy-2,2-dimethyl-
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Record name Oxetane, 3,3-dimethyl- (9CI)
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Record name 3,3-Dimethyloxetane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
435
Citations
M Bucquoye, EJ Goethals - European Polymer Journal, 1978 - Elsevier
The copolymerization of 3,3-dimethyloxetane and oxetane has been studied in methylene chloride at 20, with triethyloxonium tetrafluoroborate as initiator. The copolymerization …
Number of citations: 21 www.sciencedirect.com
GF Cohoe, WD Walters - The Journal of Physical Chemistry, 1967 - ACS Publications
The kinetics of the pyrolysis of 3, 3-dimethyloxetane have been investigated over the temperature range 400-450 for pressures near 10 mm. The kinetic and analytical data indi-cate that …
Number of citations: 18 pubs.acs.org
R Sánchez, S Blanco, A Lesarri, JC López… - Physical Chemistry …, 2005 - pubs.rsc.org
The rotational spectrum of the complex 3,3-dimethyloxetane⋯HF generated in a supersonic jet has been analyzed using molecular beam Fourier transform microwave spectroscopy in …
Number of citations: 9 pubs.rsc.org
E Pérez, MA Gómez, A Bello, JG Fatou - Colloid and Polymer Science, 1983 - Springer
The influence of the crystallization temperature on the melting behaviour and crystalline structure of polyoxetane (PTO), poly(3,3-dimethyloxetane) (PDMO) and poly(3,3-diethyloxetane) …
Number of citations: 39 link.springer.com
E Riande, JG De la Campa, J Guzman… - Macromolecules, 1984 - ACS Publications
Poly (3-methyloxetane) was obtained at-78 C by ring-opening polymerization of 3-methyloxetane, using a cationic initiator with a very stable counterion. The polymerization reaction …
Number of citations: 20 pubs.acs.org
E Pérez, MA Gomez, A Bello… - Journal of Applied …, 1982 - Wiley Online Library
The solubility parameter of poly(oxetane), poly(3,3‐dimethyloxetane) and poly(3,3‐diethyl oxetane) has been estimated by measuring solution viscosities. Values of δ = 9.4, 7.9, and 7.9 …
Number of citations: 20 onlinelibrary.wiley.com
MR Bucquoye, EJ Goethals - Die Makromolekulare Chemie …, 1981 - Wiley Online Library
The cyclic oligomers which are formed during the cationic copolymerization of oxetane (1) with 3,3‐dimethyloxetane (2) were analyzed qualitatively and quantitatively by means of gas …
Number of citations: 6 onlinelibrary.wiley.com
MG Duke, KA Holbrook - Journal of the Chemical Society, Faraday …, 1984 - pubs.rsc.org
The reactions of methyl radicals with 3-methyloxetane, 3,3-dimethyloxetane and 2,2-dimethyloxetane have been studied. The overall rates of hydrogen-atom abstraction from these …
Number of citations: 3 pubs.rsc.org
J Guzmáan, M García, E Riande - Journal of Polymer Science …, 1988 - Wiley Online Library
The bulk cationic copolymerization of 3‐methyltetrahydrofuran and 3,3‐dimethyloxetane was studied at 0C using acetylhexafluoroantimonate as initiator. Values of the composition of …
Number of citations: 1 onlinelibrary.wiley.com
A Macario, S Blanco, JC López - Journal of Molecular Spectroscopy, 2017 - Elsevier
3,3-dimethyloxetane (DMO) has a nonplanar ring equilibrium configuration (ϕ = 17.5) and a double minimum potential function, with a barrier of 47 cm −1 , for ring-puckering vibration. …
Number of citations: 5 www.sciencedirect.com

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